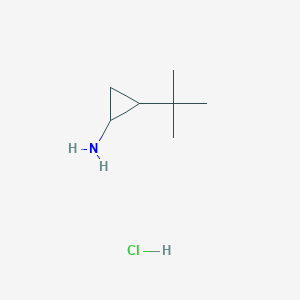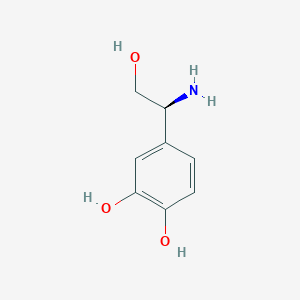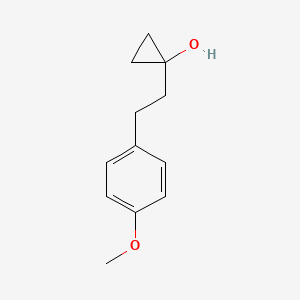
(1-Hydroxypropan-2-yl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound has the molecular formula C3H9O4P and a molecular weight of 140.07 g/mol . It is a versatile compound with applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Hydroxypropan-2-yl)phosphonic acid can be achieved through several methods. One common method involves the hydrolysis of phosphonates. For instance, dialkyl phosphonates can be hydrolyzed using concentrated hydrochloric acid (HCl) at reflux conditions for 1 to 12 hours . Another method involves the use of the McKenna procedure, which is a two-step reaction using bromotrimethylsilane followed by methanolysis .
Industrial Production Methods: Industrial production of phosphonic acids, including this compound, often involves the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure . These methods are preferred due to their efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions: (1-Hydroxypropan-2-yl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine oxides.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonates .
Scientific Research Applications
(1-Hydroxypropan-2-yl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex phosphorus-containing compounds.
Biology: The compound is utilized in the study of biochemical pathways involving phosphorus.
Industry: The compound is used in the production of flame retardants, plasticizers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of (1-Hydroxypropan-2-yl)phosphonic acid involves its interaction with molecular targets through its phosphonic acid group. This group can form strong bonds with metal ions and other electrophilic centers, making it effective in various catalytic and coordination processes. The compound can also inhibit enzymes by mimicking phosphate groups, thereby interfering with biochemical pathways .
Comparison with Similar Compounds
Phosphonic acid: The parent compound with a simpler structure.
Amino-phosphonates: Compounds with an amino group attached to the phosphonic acid.
Hydroxy-bisphosphonates: Compounds with two phosphonic acid groups and a hydroxy group.
Uniqueness: (1-Hydroxypropan-2-yl)phosphonic acid is unique due to its specific hydroxypropyl group, which imparts distinct chemical and physical properties. This makes it more versatile in applications compared to simpler phosphonic acids and their derivatives .
Properties
Molecular Formula |
C3H9O4P |
|---|---|
Molecular Weight |
140.07 g/mol |
IUPAC Name |
1-hydroxypropan-2-ylphosphonic acid |
InChI |
InChI=1S/C3H9O4P/c1-3(2-4)8(5,6)7/h3-4H,2H2,1H3,(H2,5,6,7) |
InChI Key |
AAZGNRIYIVFCOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Potassium trifluoro(spiro[2.4]heptan-1-yl)borate](/img/structure/B13565569.png)







![2-({6-[4-(Trifluoromethoxy)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)aceticacid](/img/structure/B13565619.png)

![5-{[(Tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B13565630.png)
![5-[3-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]pyridin-2-amine](/img/structure/B13565637.png)

![1-Isopropyl-1H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B13565649.png)
